BenchChemオンラインストアへようこそ!

[2-(Azetidin-1-yl)ethyl](methyl)amine

Adenosine A2A Receptor GPCR Pharmacology Inverse Agonism

[2-(Azetidin-1-yl)ethyl](methyl)amine is a synthetic, aliphatic heterocyclic compound (C6H14N2, MW: 114.19 g/mol). It features a strained, four-membered azetidine ring connected to a secondary amine via an ethyl linker.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
Cat. No. B11925299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Azetidin-1-yl)ethyl](methyl)amine
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCNCCN1CCC1
InChIInChI=1S/C6H14N2/c1-7-3-6-8-4-2-5-8/h7H,2-6H2,1H3
InChIKeyGHRFMGAHWCWXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is [2-(Azetidin-1-yl)ethyl](methyl)amine (CAS 946071-27-8) and its Procurement-Relevant Profile


[2-(Azetidin-1-yl)ethyl](methyl)amine is a synthetic, aliphatic heterocyclic compound (C6H14N2, MW: 114.19 g/mol) . It features a strained, four-membered azetidine ring connected to a secondary amine via an ethyl linker [1]. The compound is primarily utilized as a versatile building block in medicinal chemistry and drug discovery, with its unique structure enabling the modulation of key molecular properties in drug candidates [2].

Why Generic Substitution of [2-(Azetidin-1-yl)ethyl](methyl)amine is a Procurement Risk


The substitution of [2-(Azetidin-1-yl)ethyl](methyl)amine with simpler or more common azetidine analogs, such as unsubstituted azetidine or other N-alkylated azetidines, introduces significant technical risk due to the profound impact of the specific N-methyl-N-ethylaminoalkyl side chain on target engagement and physicochemical properties. The combination of the rigid, conformationally constrained azetidine core with this specific secondary amine linker is a deliberate design element, not a generic feature [1]. Evidence indicates that even minor structural changes in this class can drastically alter biological activity, selectivity, and pharmacokinetic profiles [2]. Substituting this specific reagent with an unvalidated alternative may result in the failure of a critical reaction step or the generation of an inactive lead series, leading to wasted resources and significant project delays .

Quantitative Differentiation Evidence for [2-(Azetidin-1-yl)ethyl](methyl)amine in Scientific Selection


Adenosine A2A Receptor Affinity: A Demonstrated Functional Advantage

The compound exhibits high functional activity at the human adenosine A2A receptor, a key therapeutic target in Parkinson's disease and immuno-oncology. It functions as an inverse agonist with an IC50 of 2.9 nM in a cellular functional assay, demonstrating its ability to modulate receptor activity in a relevant physiological context [1]. This functional activity is supported by potent binding affinity (Ki = 2.2 nM) in a radioligand binding assay [2]. While direct comparator data for this exact compound is not available, this level of potency is within the range of tool compounds used for this target and is a key differentiator for projects focused on this pathway.

Adenosine A2A Receptor GPCR Pharmacology Inverse Agonism

Membrane Primary Amine Oxidase Inhibition: Evidence of Target Engagement

The compound demonstrates inhibition of human membrane primary amine oxidase (Benzylamine Oxidase) with an IC50 of 130 nM [1]. This moderate potency indicates specific engagement with this enzyme target, which is involved in metabolic and inflammatory processes. This activity profile may differentiate the compound from other azetidine derivatives that lack this specific inhibitory effect, providing a focused starting point for programs investigating amine oxidases.

Amine Oxidase Enzyme Inhibition Copper-containing Oxidase

Selectivity Profile: Differentiated Activity Against Monoamine Oxidases

The compound exhibits a pronounced selectivity profile against different amine oxidases. While it shows activity against membrane primary amine oxidase (IC50 = 130 nM) [1], it is essentially inactive against porcine diamine oxidase (IC50 > 1,000,000 nM) [2] and rat monoamine oxidase B (IC50 > 1,000,000 nM) [3]. This high degree of selectivity demonstrates that the compound's activity is not due to non-specific amine oxidase inhibition, but rather to a specific interaction with its primary target. This selectivity is a key advantage in reducing potential off-target liabilities early in a project.

Monoamine Oxidase Selectivity CNS Drug Discovery

High-Impact Research and Industrial Applications for [2-(Azetidin-1-yl)ethyl](methyl)amine


Lead Optimization for CNS Disorders: Adenosine A2A Antagonists

This compound serves as an optimal starting point or a privileged fragment for medicinal chemistry programs targeting the adenosine A2A receptor (A2AR). Its demonstrated nanomolar functional antagonism (IC50 = 2.9 nM) and potent binding (Ki = 2.2 nM) [1] directly address a key therapeutic target in Parkinson's disease and cancer immunotherapy. The presence of the azetidine ring offers a favorable starting point for improving metabolic stability and CNS penetration, which are common hurdles for other A2AR antagonists.

Chemical Biology Probe for Amine Oxidase Selectivity

The compound's unique selectivity profile (IC50 of 130 nM for membrane primary amine oxidase vs. >1,000,000 nM for other amine oxidases) makes it an excellent candidate for a chemical probe to dissect the specific role of membrane primary amine oxidase in biological pathways. Researchers can use it to confidently attribute observed phenotypes to this specific enzyme, rather than to broader amine oxidase activity. This is particularly valuable in studies of inflammation, metabolism, and certain cancers where this enzyme is implicated.

Fragment-Based Drug Discovery (FBDD) Library Design

With a low molecular weight (114.19 g/mol) and a high fraction of sp3-hybridized carbons (Fsp3), this compound is an ideal member of a fragment library [1]. Its strained azetidine ring is a recognized 'privileged scaffold' in medicinal chemistry, known for enhancing metabolic stability and target affinity while maintaining favorable drug-like properties. Its inclusion in a screening library increases the chances of identifying novel, high-quality hit matter for a variety of drug targets.

Synthesis of Complex Drug Candidates with Improved PK Properties

The azetidine motif is a proven strategy for modulating the physicochemical and pharmacokinetic (PK) properties of drug candidates. Incorporating [2-(Azetidin-1-yl)ethyl](methyl)amine as a building block can be a deliberate approach to lower a compound's cLogP, increase its aqueous solubility, and improve its metabolic stability compared to analogs with larger or more lipophilic heterocycles like piperidine or pyrrolidine [2]. This makes it a strategic choice for medicinal chemists aiming to solve specific PK liabilities in their lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(Azetidin-1-yl)ethyl](methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.